Calcium nitrate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium nitrate trihydrate is a colorless salt that is highly soluble in water . It is also known as Norgessalpeter . It is usually found as a tetrahydrate compound Ca(NO3)2.4H2O . It is used in various applications such as fertilizers, explosives, and pyrotechnics .

Synthesis Analysis

Calcium nitrate is produced by treating limestone with nitric acid, followed by neutralization with ammonia . It can also be synthesized by stirring cupric nitrate trihydrate with the corresponding ligands in methanol for approximately 3 hours .Molecular Structure Analysis

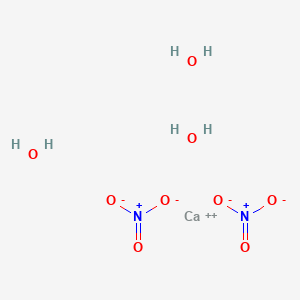

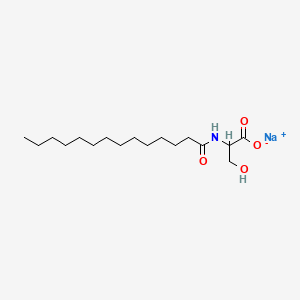

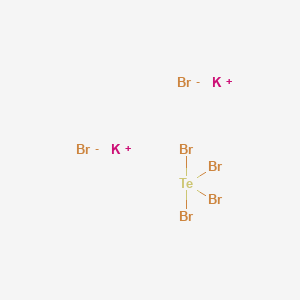

The chemical formula of Calcium nitrate trihydrate is Ca(NO3)2•3H2O . The anhydrous compound, which is rarely encountered, absorbs moisture from the air to give the tetrahydrate .Chemical Reactions Analysis

Calcium nitrate is formed when calcium carbonate, usually known as limestone, is treated with nitric acid . It is also formed when an ammonium nitrate solution is mixed with a calcium hydroxide solution .Physical And Chemical Properties Analysis

Calcium nitrate trihydrate is a white to pale yellow solid . It has a density of 1.90 g/cm³ . It is hygroscopic, meaning it absorbs moisture from the air . It decomposes to make nitrogen dioxide and calcium oxide when heated .Wissenschaftliche Forschungsanwendungen

Cement and Concrete Applications : Calcium nitrate is used as a setting accelerator in cement pastes. It has been found to accelerate the setting process and improve the long-term development of mechanical resistances in cement (Aggoun et al., 2008). Furthermore, calcium nitrate can also influence the hydration of C3S (tricalcium silicate) in cement, enhancing the early age strength and polymerization of silicate chains within calcium silicate hydrate (Li et al., 2020).

Agricultural Use : Calcium nitrate is important in agriculture, particularly in the production of fertilizers. It has been studied for its effects on the growth and yield of pepper plants under salt stress conditions. The combination of calcium nitrate and humic acid was found to significantly improve plant growth parameters and fruit quality under stress conditions (Akladious & Mohamed, 2018).

Environmental Remediation : Calcium nitrate is used in environmental remediation, particularly in the treatment of sediments in water bodies. It has been shown to be effective in reducing phosphorus release from sediments and improving the bio-treatment properties of sediment (Huang et al., 2010). Additionally, it is utilized for the improvement of eutrophic marine sediments by enhancing denitrifying activities and controlling the elution of phosphorous compounds (Shimizu & Nakano, 2009).

Deicing Applications : Calcium nitrate has been studied as a deicing agent, particularly for use on cement concrete and asphalt concrete runway pavements. Its phase equilibrium at low temperatures and low corrosion activity make it suitable for this purpose (Danilov et al., 2019).

Biomedical Applications : Research has been conducted on the formation of low-dimensional calcium sulfate dihydrate crystals from calcium nitrate in isopropyl alcohol medium, with potential applications in bone graft substitution and drug delivery (Sandhya et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Calcium nitrate trihydrate has potential applications in various fields. For instance, it can be used as a heat storage material . The thermophysical parameters of the double salt allow us to regard it as a promising heat storage material . It is also attractive as precursors of bioceramics and biocements .

Eigenschaften

IUPAC Name |

calcium;dinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15842-29-2 |

Source

|

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)